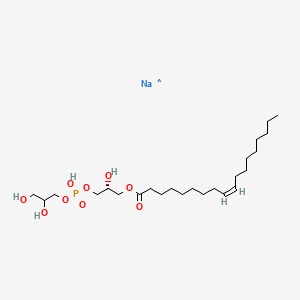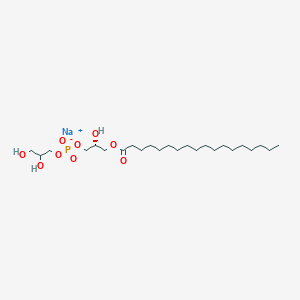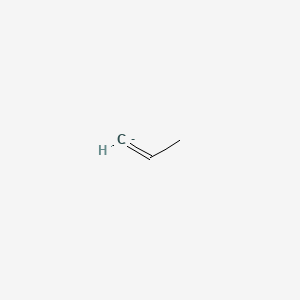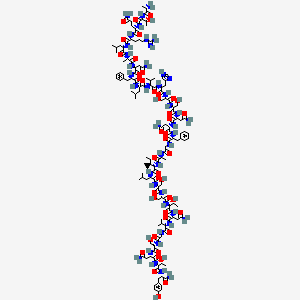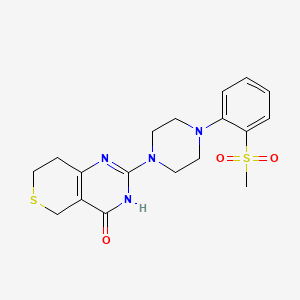
G244-LM
Vue d'ensemble
Description
G244-LM est un inhibiteur puissant et spécifique de la tankyrase 1 et de la tankyrase 2, des enzymes qui jouent un rôle crucial dans la régulation des voies de signalisation Wnt. Ce composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans l'étude du cancer colorectal .
Applications De Recherche Scientifique
G244-LM has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of tankyrase enzymes and the regulation of Wnt signaling pathways
Biology: Employed in cell culture experiments to investigate the effects of tankyrase inhibition on cellular processes such as proliferation, differentiation, and apoptosis
Medicine: Explored as a potential therapeutic agent for the treatment of colorectal cancer and other diseases characterized by aberrant Wnt signaling
Industry: Utilized in the development of new drugs and therapeutic strategies targeting tankyrase enzymes
Mécanisme D'action
Target of Action
G244-LM is a potent and specific inhibitor of tankyrase 1/2 . Tankyrases are enzymes that belong to the poly (ADP-ribose) polymerase (PARP) family. They play a crucial role in various cellular processes, including Wnt signaling .
Mode of Action
This compound reduces Wnt/β-catenin signaling by preventing poly (ADP-ribosyl)ation-dependent AXIN degradation . This process promotes β-catenin destabilization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway plays a critical role in cell proliferation, differentiation, and migration. By inhibiting tankyrase 1/2, this compound prevents the degradation of AXIN, a key component of the β-catenin destruction complex. This leads to the destabilization of β-catenin, thereby reducing Wnt/β-catenin signaling .
Pharmacokinetics
It is noted that this compound displays favorable pharmacokinetic properties .
Result of Action
The inhibition of Wnt/β-catenin signaling by this compound has several molecular and cellular effects. It can inhibit cell-cycle progression, reduce colony formation, and induce differentiation . These effects suggest that β-catenin–dependent maintenance of an undifferentiated state may be blocked by tankyrase inhibition .
Action Environment
These can include physical factors such as temperature and pH, biological factors such as the presence of other substances in the body, and social factors such as diet and lifestyle
Analyse Biochimique
Biochemical Properties
G244-LM plays a crucial role in biochemical reactions by inhibiting the Wnt signaling pathway. It achieves this by preventing the poly (ADP-ribosyl)ation-dependent degradation of AXIN, a key component of the β-catenin destruction complex. By stabilizing AXIN, this compound promotes the destabilization of β-catenin, thereby reducing Wnt/β-catenin signaling . This compound interacts with enzymes such as tankyrase 1/2 and proteins involved in the Wnt signaling pathway, including AXIN and β-catenin .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In colorectal cancer cells, it inhibits Wnt signaling and colony formation, particularly in cell lines such as COLO-320DM and SW403 . This inhibition leads to reduced cell proliferation and induces differentiation, suggesting that this compound can block the β-catenin-dependent maintenance of an undifferentiated state . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the Wnt/β-catenin pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with tankyrase 1/2, leading to the inhibition of their enzymatic activity. This inhibition prevents the poly (ADP-ribosyl)ation of AXIN, resulting in its stabilization and the subsequent destabilization of β-catenin . By reducing β-catenin levels, this compound effectively downregulates Wnt/β-catenin signaling, impacting gene expression and cellular functions associated with this pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on Wnt signaling for extended periods . Long-term studies have shown that this compound can induce sustained reductions in cell proliferation and promote differentiation in colorectal cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Wnt signaling and reduces tumor growth in colorectal cancer models . Higher doses may lead to toxic or adverse effects, including intestinal toxicity associated with the inhibition of Wnt/β-catenin signaling in intestinal crypts . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the Wnt signaling pathway. It interacts with enzymes such as tankyrase 1/2 and affects the metabolic flux of AXIN and β-catenin . By modulating these pathways, this compound influences the levels of metabolites and the overall metabolic state of the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which can affect its efficacy and activity
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de G244-LM implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de divers groupes fonctionnels. La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et non divulguées publiquement. Il est connu que le composé est synthétisé à l'aide de techniques avancées de chimie organique, notamment l'utilisation de groupes protecteurs et la fonctionnalisation sélective .
Méthodes de production industrielle
La production industrielle de this compound est réalisée dans des conditions strictes pour garantir une pureté et une constance élevées. Le processus implique une synthèse à grande échelle dans des environnements contrôlés, suivie d'étapes de purification telles que la cristallisation et la chromatographie. Le produit final est ensuite soumis à des tests rigoureux de contrôle de la qualité pour s'assurer qu'il répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions
G244-LM subit principalement des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres. Il peut également participer à des réactions d'oxydation et de réduction dans certaines conditions .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les acides et les bases forts, les agents oxydants et les agents réducteurs. Les réactions sont généralement réalisées dans des solvants organiques tels que le diméthylsulfoxyde (DMSO) et à des températures contrôlées pour garantir les résultats souhaités .
Principaux produits
Les principaux produits formés à partir des réactions de this compound dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent conduire à la formation de divers dérivés avec différents groupes fonctionnels, tandis que les réactions d'oxydation et de réduction peuvent entraîner la formation de formes oxydées ou réduites du composé .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des enzymes tankyrase et la régulation des voies de signalisation Wnt
Biologie : Employé dans des expériences de culture cellulaire pour étudier les effets de l'inhibition de la tankyrase sur les processus cellulaires tels que la prolifération, la différenciation et l'apoptose
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer colorectal et d'autres maladies caractérisées par une signalisation Wnt aberrante
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les enzymes tankyrase
Mécanisme d'action
This compound exerce ses effets en inhibant spécifiquement la tankyrase 1 et la tankyrase 2. Ces enzymes sont impliquées dans la poly(ADP-ribosyl)ation d'AXIN, un composant clé de la voie de signalisation Wnt. En inhibant l'activité de la tankyrase, this compound empêche la dégradation d'AXIN, conduisant à la déstabilisation de la β-caténine et à la suppression de la signalisation Wnt . Ce mécanisme est particulièrement pertinent dans le contexte du cancer colorectal, où des mutations du gène APC conduisent à l'activation de la signalisation Wnt et à la croissance tumorale .
Comparaison Avec Des Composés Similaires
Composés similaires
G007-LK : Un autre inhibiteur puissant de la tankyrase avec des propriétés et des applications similaires
XAV939 : Un inhibiteur bien connu de la tankyrase utilisé dans diverses études de recherche
IWR-1 : Un inhibiteur de la signalisation Wnt qui cible les enzymes tankyrase
Unicité de G244-LM
This compound se distingue par sa grande spécificité et sa puissance dans l'inhibition de la tankyrase 1 et de la tankyrase 2. Il a montré une efficacité significative dans les modèles précliniques de cancer colorectal, ce qui en fait un outil précieux pour étudier le rôle de la signalisation Wnt dans le cancer et d'autres maladies .
Propriétés
IUPAC Name |
2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-27(24,25)16-5-3-2-4-15(16)21-7-9-22(10-8-21)18-19-14-6-11-26-12-13(14)17(23)20-18/h2-5H,6-12H2,1H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQPAEVPPSCQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C3=NC4=C(CSCC4)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does G244-LM interact with its target and what are the downstream effects?
A1: this compound targets tankyrases, enzymes involved in the Wnt signaling pathway. Specifically, it inhibits the poly(ADP-ribosyl)ation activity of tankyrases, preventing the degradation of AXIN. [] AXIN is a key component of the destruction complex that normally targets β-catenin for degradation. By stabilizing AXIN, this compound promotes β-catenin destabilization, effectively attenuating Wnt/β-catenin signaling. [] This is significant because overactive Wnt/β-catenin signaling is implicated in the development and progression of various cancers, including colorectal cancer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


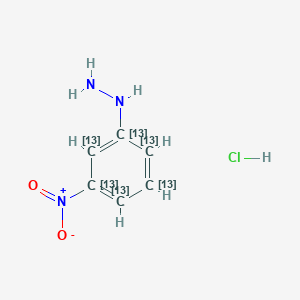
![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)
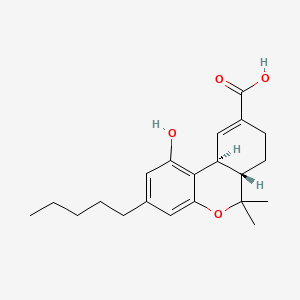
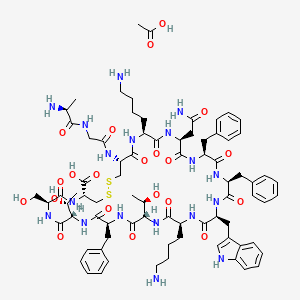

![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
